molecular formula C10H7NO3 B12883146 5-Methoxy-7,8-dihydroisoquinoline-7,8-dione CAS No. 86433-70-7

5-Methoxy-7,8-dihydroisoquinoline-7,8-dione

Cat. No.: B12883146
CAS No.: 86433-70-7
M. Wt: 189.17 g/mol
InChI Key: UUVVOXXRHXLZHQ-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-7,8-dione is a heterocyclic organic compound with the molecular formula C10H7NO3. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 5-position and two ketone groups at the 7 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxyisoquinoline-7,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted benzaldehydes and amines, followed by cyclization and oxidation steps. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for 5-methoxyisoquinoline-7,8-dione are less documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact. The use of metal catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are potential approaches for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-7,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Methoxyisoquinoline-7,8-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the synthesis of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-methoxyisoquinoline-7,8-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyisoquinoline-7,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

86433-70-7

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-methoxyisoquinoline-7,8-dione

InChI

InChI=1S/C10H7NO3/c1-14-9-4-8(12)10(13)7-5-11-3-2-6(7)9/h2-5H,1H3

InChI Key

UUVVOXXRHXLZHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C2=C1C=CN=C2

Origin of Product

United States

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